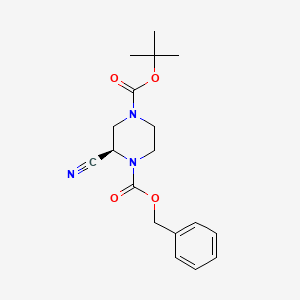

![molecular formula C14H13N3O2S B2977954 5,7-二甲基-3-(苯磺酰基)吡唑并[1,5-a]嘧啶 CAS No. 861209-12-3](/img/structure/B2977954.png)

5,7-二甲基-3-(苯磺酰基)吡唑并[1,5-a]嘧啶

描述

5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have been identified as strategic compounds for optical applications due to several key characteristics .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis of these compounds has been widely studied, and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis

The molecular formula of 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is C14H13N3O2S . Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The reduction of the aromatic pyrimidine ring of pyrazolo[1,5-a]pyrimidines to tetrahydropyrazolo[1,5-a]pyrimidines is an example of increasing complexity . The use of methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate as the initial reagent led to an inseparable mixture of methyl esters of the reduced substrate .Physical And Chemical Properties Analysis

The average mass of 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is 287.337 Da . Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties .科学研究应用

Serotonin 5-HT6 Receptor Antagonists

This compound has been used in the synthesis of potent serotonin 5-HT6 receptor (5-HT6R) antagonists . The molecule’s conformational flexibility is restricted by the formation of an intramolecular hydrogen bond between 3-sulfo and 2-methylamino groups, which renders high potency and high selectivity to block serotonin-induced responses .

Fluorophores

Pyrazolo[1,5-a]pyrimidines, including this compound, have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodologies compared to those of BODIPYs, and their photophysical properties are tunable .

Solid-State Emitters

The compound, when bearing simple aryl groups, allows good solid-state emission intensities . This makes it possible to design solid-state emitters by proper structural selection .

Treatment of CNS Disorders

The compound’s high affinity towards some tricyclic antipsychotics and its almost exclusive localization in the central nervous system (CNS) make it a potential therapeutic target for the treatment of many CNS disorders .

Treatment of Cancer

Pyrazolo[1,5-a]pyrimidines are promising medical pharmacophores in structures as potential drugs in the treatment of cancer .

Treatment of Inflammatory or Viral Diseases

In addition to cancer, these compounds are also potential drugs in the treatment of inflammatory or viral diseases .

作用机制

Target of Action

The primary target of 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is the serotonin 5-HT6 receptor . This receptor is almost exclusively localized in the central nervous system and has a relatively high affinity towards certain tricyclic antipsychotics .

Mode of Action

The molecule’s conformational flexibility is restricted by the formation of an intramolecular hydrogen bond between the 3-sulfo and 2-methylamino groups . This renders high potency and high selectivity to block serotonin-induced responses in cells stably expressing the human 5-HT6 receptor .

Biochemical Pathways

It is known that the compound interacts with the serotonin 5-ht6 receptor, which plays a crucial role in neurotransmission and the modulation of various neurological and psychiatric disorders .

Pharmacokinetics

The presence of a positively ionizable group (PI) on the pyrimidine ring of the scaffold members in positions 5, 6, or 7 could increase their 5HT6R blocking potency . This provides a possibility for designing 5HT6R ligands with modified ADME characteristics without grossly affecting efficiency of their interaction with the receptor .

Result of Action

The result of the action of 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is the inhibition of serotonin-induced responses in cells stably expressing the human 5-HT6 receptor . This can potentially lead to the modulation of neurotransmission and the treatment of various neurological and psychiatric disorders .

Action Environment

The action environment of 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is primarily the central nervous system, where the serotonin 5-HT6 receptor is located . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other neurotransmitters, the overall health of the nervous system, and the presence of other drugs or substances .

属性

IUPAC Name |

3-(benzenesulfonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-10-8-11(2)17-14(16-10)13(9-15-17)20(18,19)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERQCQDVQZMDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)S(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332572 | |

| Record name | 3-(benzenesulfonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818676 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine | |

CAS RN |

861209-12-3 | |

| Record name | 3-(benzenesulfonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

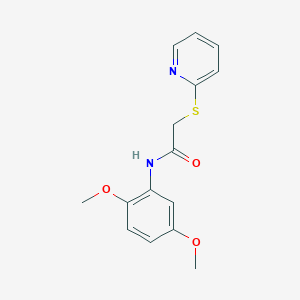

![4-(N,N-dimethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2977873.png)

![2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2977878.png)

![2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2977879.png)

![Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2977882.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2977883.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2977884.png)

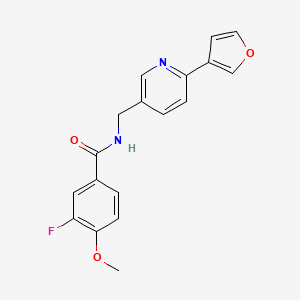

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2977888.png)

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-propan-2-ylpropanamide](/img/structure/B2977889.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2977890.png)

![1-(3,4-dimethylphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2977891.png)

![N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide](/img/structure/B2977893.png)